molecular formula C13H9BrCl2O B7858470 2-Bromobenzyl-(2,6-dichlorophenyl)ether CAS No. 1309933-99-0

2-Bromobenzyl-(2,6-dichlorophenyl)ether

Cat. No.: B7858470
CAS No.: 1309933-99-0
M. Wt: 332.0 g/mol
InChI Key: DTZHPBYBHUPGJH-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(2,6-dichlorophenyl)ether is a chemical compound characterized by its bromo and dichloro substituents on the benzene rings. This compound is primarily used in scientific research and as a synthetic intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl-(2,6-dichlorophenyl)ether typically involves the reaction of 2-bromobenzyl chloride with 2,6-dichlorophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzyl-(2,6-dichlorophenyl)ether can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-bromobenzyl-(2,6-dichlorophenyl)carbonyl chloride.

  • Reduction: Reduction reactions can lead to the formation of 2-bromobenzyl-(2,6-dichlorophenyl)ethanol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the bromo and chloro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed to facilitate electrophilic substitution.

Major Products Formed:

  • Oxidation: 2-Bromobenzyl-(2,6-dichlorophenyl)carbonyl chloride

  • Reduction: 2-Bromobenzyl-(2,6-dichlorophenyl)ethanol

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Bromobenzyl-(2,6-dichlorophenyl)ether is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms. In biology, it can be employed as a probe to investigate cellular processes. In medicine, it has potential applications in drug discovery and development. In industry, it is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-Bromobenzyl-(2,6-dichlorophenyl)ether exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

2-Bromobenzyl-(2,6-dichlorophenyl)ether is unique due to its specific arrangement of bromo and chloro substituents on the benzene rings. Similar compounds include:

  • 2-Bromobenzyl chloride

  • 2,6-Dichlorophenol

  • 2-Bromobenzyl-(2,6-dichlorophenyl)carbonyl chloride

  • 2-Bromobenzyl-(2,6-dichlorophenyl)ethanol

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Properties

IUPAC Name

2-[(2-bromophenyl)methoxy]-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-5-2-1-4-9(10)8-17-13-11(15)6-3-7-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHPBYBHUPGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=C2Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234673
Record name Benzene, 2-[(2-bromophenyl)methoxy]-1,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309933-99-0
Record name Benzene, 2-[(2-bromophenyl)methoxy]-1,3-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309933-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-[(2-bromophenyl)methoxy]-1,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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